molecular formula C10H6ClF3N2O B6508288 4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 122431-44-1

4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B6508288
CAS No.: 122431-44-1
M. Wt: 262.61 g/mol
InChI Key: GBBHCFMBXWHAAI-UHFFFAOYSA-N
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Description

4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.0120750 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds structurally related to 4-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol highlights their importance as building blocks in organic synthesis. The reactivity of pyrazoline derivatives, including those with trifluoromethyl groups, facilitates the synthesis of diverse heterocyclic compounds. For instance, pyrazoline compounds have been utilized in generating a variety of heterocycles, including pyrazolo-imidazoles, thiazoles, and other cyclic systems, demonstrating their versatility in synthesis (Gomaa & Ali, 2020). This versatility indicates that this compound could serve as a valuable precursor in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Biological and Medicinal Applications

Trifluoromethylpyrazoles, a category encompassing compounds like this compound, have gained attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015). This suggests that this compound could be explored for its potential in developing new anti-inflammatory and antibacterial agents.

Optoelectronic and Photoluminescent Applications

The structural features of pyrazoline derivatives are also explored in the field of optoelectronics and photoluminescence. The incorporation of specific functional groups, including the trifluoromethyl group, into the pyrazoline core has been investigated for the development of organic light-emitting diodes (OLEDs) and other electronic devices. The research demonstrates that pyrazoline-based compounds can be tailored to exhibit desirable electronic and luminescent properties, making them candidates for use in electronic and photonic applications (Squeo & Pasini, 2020).

Properties

IUPAC Name

4-chloro-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-7-8(10(12,13)14)15-16(9(7)17)6-4-2-1-3-5-6/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBHCFMBXWHAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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